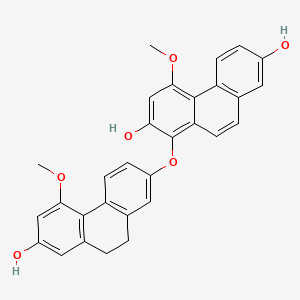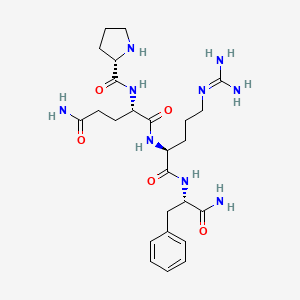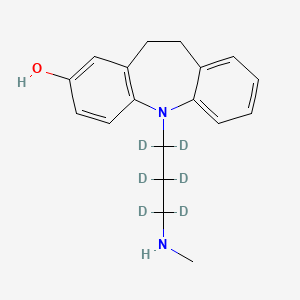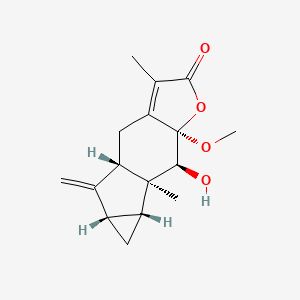
Chlorajapolide F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorajapolide F is a naturally occurring sesquiterpene isolated from the aerial parts of the plant Chloranthus japonicus . This compound has garnered attention due to its unique chemical structure and potential biological activities, including low cytotoxic activity against certain cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions: Chlorajapolide F is primarily isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the aerial parts of Chloranthus japonicus using solvents like ethanol. The extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically obtained through small-scale extraction from plant material, which limits its availability for extensive research and application .
化学反应分析
Types of Reactions: Chlorajapolide F can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
科学研究应用
Chlorajapolide F has several scientific research applications, including:
Chemistry: Used as a reference compound for studying sesquiterpenes and their derivatives.
Industry: Limited industrial applications due to its scarcity and the complexity of its extraction.
作用机制
The mechanism of action of Chlorajapolide F involves its interaction with cellular pathways that regulate cell growth and apoptosis. It has been shown to exhibit low cytotoxic activity against certain cancer cell lines, suggesting that it may interfere with cellular processes essential for cancer cell survival . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
- Chlorajapolide G
- Chlorajapolide H
- Chlorajapolide I
- Shizukanolide
- Chloranthalactone E
Comparison: Chlorajapolide F is unique among its analogs due to its specific chemical structure and biological activity profile. While other similar compounds like Chlorajapolide G, H, and I also exhibit biological activities, this compound’s low cytotoxic activity against specific cancer cell lines sets it apart .
属性
分子式 |
C16H20O4 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC 名称 |
(1S,7R,8S,9S,10R,12S)-8-hydroxy-7-methoxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one |
InChI |
InChI=1S/C16H20O4/c1-7-9-5-12(9)15(3)10(7)6-11-8(2)13(17)20-16(11,19-4)14(15)18/h9-10,12,14,18H,1,5-6H2,2-4H3/t9-,10+,12-,14+,15-,16-/m1/s1 |
InChI 键 |
NIDGSFJPVYDWLY-KKWMXKHBSA-N |
手性 SMILES |
CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@@H]([C@@]2(OC1=O)OC)O)C |
规范 SMILES |
CC1=C2CC3C(=C)C4CC4C3(C(C2(OC1=O)OC)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


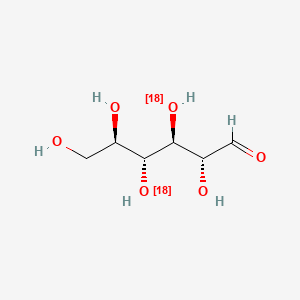

![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
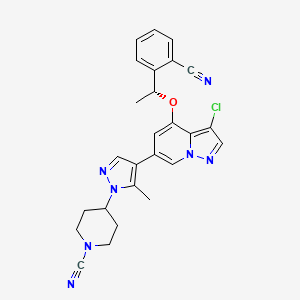
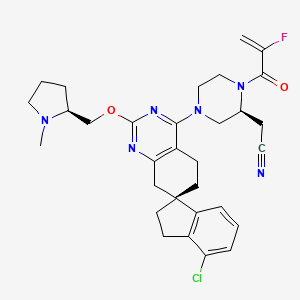
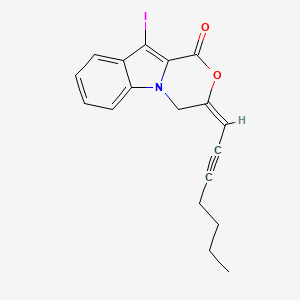
![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)
